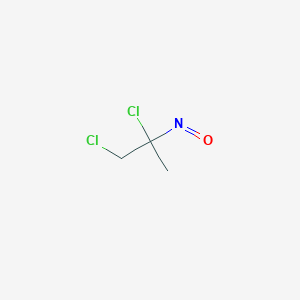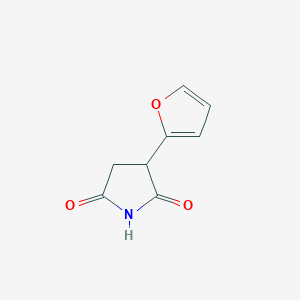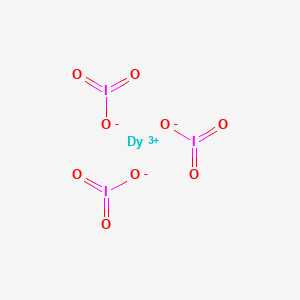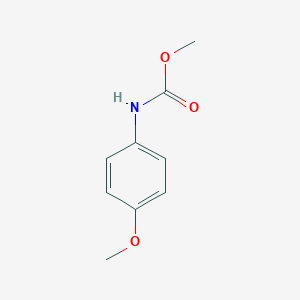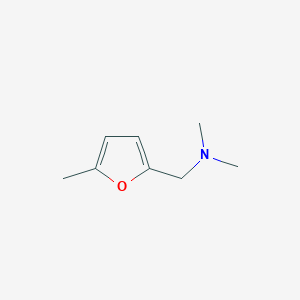
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester, also known as ethyl 4-methoxybenzenethioate, is an organic compound that belongs to the class of thioesters. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester is not fully understood. However, it is believed to act as a thiol reagent and form adducts with thiol-containing proteins and enzymes. This can result in the inhibition of enzyme activity and the modulation of cellular signaling pathways.
Biochemische Und Physiologische Effekte
Benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in lab experiments is its ability to form adducts with thiol-containing proteins and enzymes. This can be useful in studying the mechanism of action of thioesters and thioethers. However, one of the limitations of using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in scientific research. One potential direction is the development of new thioesters and thioethers using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester as a starting material. Another potential direction is the study of the potential therapeutic applications of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester and its potential toxicity.
In conclusion, benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester is a unique compound that has potential applications in scientific research. Its ability to form adducts with thiol-containing proteins and enzymes makes it a useful tool in studying the mechanism of action of thioesters and thioethers. Further research is needed to fully understand its potential therapeutic applications and toxicity.
Synthesemethoden
The synthesis of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methoxythiophenol with Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester chloroformate in the presence of a base such as triBenzenecarbothioic acid, 4-methoxy-, O-ethyl esteramine. The reaction results in the formation of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester and hydrogen chloride gas.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various thioesters and thioethers. It has also been used as a reagent in the synthesis of various organic compounds. In addition, it has been used as a model compound in various studies related to the mechanism of action of thioesters.
Eigenschaften
CAS-Nummer |
10602-66-1 |
|---|---|
Produktname |
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester |
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
O-ethyl 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(13)8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
XGTDQQJGLPCUSD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCOC(=S)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




